Cas no 1803570-38-8 (3-[(difluoromethoxy)methyl]azetidine)
![3-[(difluoromethoxy)methyl]azetidine structure](https://ja.kuujia.com/images/noimg.png)
3-[(difluoromethoxy)methyl]azetidine 化学的及び物理的性質
名前と識別子
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- 3-[(difluoromethoxy)methyl]azetidine
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- ほほえんだ: FC(F)OCC1CNC1
3-[(difluoromethoxy)methyl]azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179092-10.0g |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95% | 10g |
$6697.0 | 2023-05-24 | |
Chemenu | CM420538-500mg |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95%+ | 500mg |
$1316 | 2023-03-26 | |
Chemenu | CM420538-100mg |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95%+ | 100mg |
$602 | 2023-03-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2325-1G |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95% | 1g |
¥ 6,402.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2325-500MG |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95% | 500MG |
¥ 4,270.00 | 2023-04-14 | |
Enamine | EN300-179092-0.5g |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95% | 0.5g |
$1214.0 | 2023-09-19 | |
Chemenu | CM420538-1g |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95%+ | 1g |
$1682 | 2023-03-26 | |
Enamine | EN300-179092-5g |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95% | 5g |
$4517.0 | 2023-09-19 | |
Enamine | EN300-179092-10g |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95% | 10g |
$6697.0 | 2023-09-19 | |
1PlusChem | 1P01BECS-500mg |
3-[(difluoromethoxy)methyl]azetidine |
1803570-38-8 | 95% | 500mg |
$1384.00 | 2025-03-19 |
3-[(difluoromethoxy)methyl]azetidine 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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7. Book reviews
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
3-[(difluoromethoxy)methyl]azetidineに関する追加情報
Introduction to 3-[(difluoromethoxy)methyl]azetidine (CAS No. 1803570-38-8)
3-[(difluoromethoxy)methyl]azetidine, identified by its CAS number 1803570-38-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring an azetidine ring substituted with a difluoromethoxy methyl group, has garnered attention due to its unique structural and functional properties. The presence of both fluorine and methoxy groups introduces a high degree of reactivity and selectivity, making it a valuable intermediate in the development of novel therapeutic agents.
The azetidine core is a six-membered saturated heterocycle containing two nitrogen atoms, which is known for its stability and versatility in drug design. The difluoromethoxy moiety enhances the compound's electronic properties, influencing its interactions with biological targets. This substitution pattern is particularly interesting because fluorine atoms can modulate metabolic pathways and improve pharmacokinetic profiles, while the methoxy group can serve as a handle for further functionalization.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated moieties into pharmaceuticals. The compound 3-[(difluoromethoxy)methyl]azetidine exemplifies this trend, as it provides a synthetic route to access fluorinated azetidine derivatives. These derivatives have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The ability to fine-tune the electronic and steric properties of the molecule through strategic substitutions allows for the optimization of biological activity.
One of the most compelling aspects of 3-[(difluoromethoxy)methyl]azetidine is its potential as a building block for more complex molecules. The azetidine ring can be further modified to introduce additional functional groups, such as amides, esters, or ketones, which can enhance binding affinity to biological targets. Moreover, the difluoromethoxy group can participate in various chemical transformations, including nucleophilic substitution and cross-coupling reactions, facilitating the synthesis of diverse pharmacophores.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced bioavailability and metabolic stability. For instance, fluoroaromatics are widely used in antiviral drugs due to their ability to resist enzymatic degradation. Similarly, fluorinated heterocycles have been explored in oncology for their improved solubility and target specificity. The compound 3-[(difluoromethoxy)methyl]azetidine aligns with these trends by offering a versatile scaffold for designing next-generation therapeutics.
In academic research, significant efforts have been dedicated to understanding the mechanistic aspects of fluorine-containing compounds. The electronic effects of fluorine atoms can influence both the reactivity and selectivity of chemical transformations. For example, fluoroalkyl groups often exhibit higher acidity compared to their non-fluorinated counterparts, which can be exploited in catalytic processes. This knowledge has been instrumental in developing novel synthetic strategies for incorporating fluorine into complex molecular architectures.
The synthesis of 3-[(difluoromethoxy)methyl]azetidine typically involves multi-step organic transformations, starting from commercially available precursors. Key steps often include ring formation reactions followed by selective substitution at the methylene position with a difluoromethoxy group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic approaches highlight the compound's significance as a synthetic intermediate in medicinal chemistry.
The biological activity of derivatives derived from 3-[(difluoromethoxy)methyl]azetidine has been extensively studied in recent years. Preclinical data suggest that certain analogs exhibit potent activity against viral enzymes by inhibiting their catalytic activity through steric hindrance imposed by the fluorinated substituents. Additionally, structural modifications have led to compounds with improved selectivity over off-target enzymes, reducing potential side effects.
The development of new analytical methods has also contributed to the growing interest in this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for characterizing complex fluorinated molecules. These tools provide detailed insights into molecular structure and purity, ensuring that synthesized derivatives meet pharmaceutical standards before advancing to preclinical testing.
In conclusion, 3-[(difluoromethoxy)methyl]azetidine (CAS No. 1803570-38-8) represents a promising scaffold for developing innovative therapeutic agents. Its unique structural features and synthetic versatility make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play a pivotal role in shaping the future of medicinal chemistry.
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